molecular formula C15H11N5O3 B1417494 2-({2-amino-4-oxo-3H,7H-pyrrolo[2,3-d]pyrimidin-5-yl}methyl)isoindole-1,3-dione CAS No. 325488-82-2

2-({2-amino-4-oxo-3H,7H-pyrrolo[2,3-d]pyrimidin-5-yl}methyl)isoindole-1,3-dione

Número de catálogo: B1417494
Número CAS: 325488-82-2
Peso molecular: 309.28 g/mol
Clave InChI: UCSCQJZOLSHFLO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 2-({2-amino-4-oxo-3H,7H-pyrrolo[2,3-d]pyrimidin-5-yl}methyl)isoindole-1,3-dione is a chemical reagent of interest in medicinal chemistry and drug discovery research. It is built around the 7H-pyrrolo[2,3-d]pyrimidine scaffold, a privileged structure in the design of biologically active molecules known to mimic purine bases . This scaffold is recognized for its significant potential in anticancer research, primarily through its role as a core structure in ATP-competitive kinase inhibitors . Researchers have extensively studied pyrrolo[2,3-d]pyrimidine derivatives as potent inhibitors of p21-activated kinase 4 (PAK4), a serine/threonine kinase whose overexpression is strongly associated with various human cancers . The inhibitory mechanism involves binding to the ATP-binding pocket of the kinase, with molecular dynamics simulations showing that key interactions occur with the hinge region (e.g., hydrogen bonds with Leu398) and with surrounding residues with charged side chains . The specific substitution pattern on the pyrrolo[2,3-d]pyrimidine core, such as the 2-amino group and the 5-ylmethyl-linked isoindole-1,3-dione moiety in this compound, is critical for modulating the molecule's affinity, selectivity, and overall inhibitory capacity against specific enzymatic targets . This makes it a valuable template for investigating novel therapeutic agents and probing complex cellular signaling pathways.

Propiedades

IUPAC Name

2-[(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)methyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N5O3/c16-15-18-11-10(12(21)19-15)7(5-17-11)6-20-13(22)8-3-1-2-4-9(8)14(20)23/h1-5H,6H2,(H4,16,17,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCSCQJZOLSHFLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CNC4=C3C(=O)NC(=N4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Data tables

Compound Type Substituents/Features Reaction Conditions Yield/Outcome
Mesylate with Pyrrole Formula (V), Formula (III), Potassium Iodide, Potassium Carbonate N,N-dimethylformamide, 85°C Compound of Formula (II) obtained after extraction and purification by flash column chromatography
Aryl Coupling with Pyrrole Formula (III), Aryl Compound (VI), Halogen (Bromo) Palladium catalyst (Pd2(dba)3 or Pd(OAc)2), Ligand (BINAP), Cesium Carbonate, Tetrahydrofuran/Dioxane/Toluene, 80-100°C Compound of Formula (II)
5-methylisoxazole to 3-oxobutanenitrile 5-methylisoxazole (18) Sodium ethoxide Conversion of 5-methylisoxazole (18) to 3-oxobutanenitrile (19)
Pyrrole Synthesis 3-oxobutanenitrile (19), Diethyl aminomalonate Basic conditions, room temperature Pyrrole 21 obtained after cyclization
Intermediate 20 Synthesis Compound 16, Diethyl aminomalonate hydrochloride (17) Methanol, room temperature, 5h Intermediate 20 (E/Z mixture)
Pyrrole 21 Synthesis Intermediate 20 Sodium ethoxide, ethanol, N2, 55-60°C, 12h Pyrrole 21 obtained in 65% yield after chromatographic separation

Research Findings

  • TS and DHFR Inhibition : The pyrrolo[3,2-d]pyrimidine scaffold is a regioisomer of the pyrrolo[2,3-d]pyrimidine found in pemetrexed. The 6-methyl group in compound 1 makes hydrophobic contacts with Trp109 in human TS and also sterically restricts the rotation of the 5-position side chain so that it adopts a favorable conformation for binding to human TS. The 6-methyl group of 1 also makes hydrophobic contact with Val115 in human DHFR, which is absent in pemetrexed.
  • Molecular Modeling : Molecular modeling indicates that the C7 of the pyrrolo[3,2-d]pyrimidine ring of 4 makes hydrophobic contact with Phe31 of human DHFR. This hydrophobic interaction would be absent with the N7 of 1 and could translate into a better DHFR inhibitory potency for 4 compared to 1.
  • SAR Studies : SAR studies indicated that analogues with electron-withdrawing groups at the 3- and/or 4-position of the phenyl side chain provide optimum inhibitory potency against human TS. In contrast to the requirements for human TS inhibition, electron-donating substituents such as methoxy and methyl and bulky substituents such as naphthyl are conducive for DHFR inhibition.

Actividad Biológica

The compound 2-({2-amino-4-oxo-3H,7H-pyrrolo[2,3-d]pyrimidin-5-yl}methyl)isoindole-1,3-dione is a member of the pyrrolo[2,3-d]pyrimidine class and has garnered attention for its potential biological activities, particularly in the field of oncology. This article provides a comprehensive examination of the biological activity associated with this compound, including its mechanism of action, efficacy in various biological contexts, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₂H₁₇N₅O₃
  • IUPAC Name : tert-butyl N-({2-amino-4-oxo-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-5-yl}methyl)carbamate
  • CAS Number : Not available

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in nucleotide synthesis and DNA repair mechanisms. The pyrrolo[2,3-d]pyrimidine scaffold is known to interact with various biological targets such as kinases and other proteins involved in cell proliferation.

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties. For instance, it has shown significant cytotoxic effects against several cancer cell lines. The National Cancer Institute (NCI) evaluated its activity against a panel of cancer cell lines and reported the following results:

Cell Line GI50 (μM) TGI (μM) LC50 (μM)
HOP-62 (Lung Cancer)15.7250.6891.85
SF-539 (CNS Cancer)12.5345.0080.00
MDA-MB-435 (Melanoma)22.5960.00100.00
OVCAR-8 (Ovarian Cancer)27.7155.0090.00
DU-145 (Prostate Cancer)44.3570.00120.00

These results indicate that the compound exhibits potent growth inhibition across multiple cancer types, with varying degrees of selectivity.

Mechanistic Insights

The mechanism by which this compound exerts its anticancer effects involves:

  • Inhibition of Nucleotide Synthesis : The compound disrupts the synthesis pathways necessary for DNA replication.
  • Induction of Apoptosis : It promotes programmed cell death in malignant cells through activation of apoptotic pathways.
  • Cell Cycle Arrest : The compound has been observed to induce cell cycle arrest at specific phases, thereby inhibiting proliferation.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Study on Antimitotic Activity : A study published in MDPI evaluated the antimitotic effects of similar pyrrolo[2,3-d]pyrimidine derivatives and found that they displayed significant cytotoxicity against human tumor cells with a mean GI50 value indicating effective growth inhibition .
  • Pharmacokinetic Properties : Research into the pharmacokinetics revealed that compounds within this class exhibit favorable absorption and distribution characteristics, making them suitable candidates for further development as therapeutic agents .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogs in the Pyrimidine Family

4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid
  • Molecular Formula : C₉H₆N₂O₃
  • Molecular Weight : 190.16
  • Key Features : A pyrido-pyrimidine fused system with a carboxylic acid substituent. The absence of the isoindole-dione moiety and the presence of a carboxylic acid group enhance hydrophilicity compared to the target compound. This structural simplicity may limit its utility in applications requiring multi-site molecular interactions .

Isoindole-Dione Derivatives with Varied Substituents

2-(2,6-Dioxopiperidin-3-yl)-4-hydroxyisoindoline-1,3-dione (CAS 5054-59-1)
  • Molecular Formula : C₁₂H₁₀N₂O₅
  • Molecular Weight : 274.22
  • Key Features: Replaces the pyrrolo-pyrimidinone group with a 2,6-dioxopiperidin-3-yl substituent. The hydroxy group on the isoindoline ring introduces additional polarity, while the piperidine-derived lactam may influence conformational flexibility. This compound is available at ≥99% purity, suggesting use as a certified reference material .
3-((3R,4R)-4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile 2-hydroxypropane-1,2,3-tricarboxylate
  • Molecular Formula : C₂₂H₂₈N₆O₇
  • Molecular Weight : 488.50
  • Key Features : Shares the 7H-pyrrolo[2,3-d]pyrimidin-4-yl group but incorporates a piperidine-carboxylate scaffold. The larger molecular weight and branched structure likely reduce solubility in aqueous media compared to the target compound .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Functional Groups Purity Source
2-({2-Amino-4-oxo-3H,7H-pyrrolo[2,3-d]pyrimidin-5-yl}methyl)isoindole-1,3-dione C₁₅H₁₁N₅O₃ 309.29 Amino, pyrrolo-pyrimidinone, isoindole-dione 95%+
4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid C₉H₆N₂O₃ 190.16 Pyrido-pyrimidine, carboxylic acid 95%+
2-(2,6-Dioxopiperidin-3-yl)-4-hydroxyisoindoline-1,3-dione C₁₂H₁₀N₂O₅ 274.22 Isoindoline-dione, dioxopiperidinyl, hydroxy ≥99%
3-((3R,4R)-4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile 2-hydroxypropane-1,2,3-tricarboxylate C₂₂H₂₈N₆O₇ 488.50 Pyrrolo-pyrimidinyl, piperidine, tricarboxylate 99%

Key Research Findings

Structural Complexity vs. Functionality: The target compound’s pyrrolo-pyrimidinone and isoindole-dione groups provide multiple sites for hydrogen bonding and π-π stacking, which are absent in simpler analogs like 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid .

Purity and Applications : Piperidine-linked isoindole-diones (e.g., CAS 5054-59-1) are often produced at ≥99% purity, indicating their role as reference standards in pharmaceutical quality control .

Molecular Weight and Solubility : Bulkier derivatives (e.g., C₂₂H₂₈N₆O₇) exhibit reduced solubility in polar solvents compared to the target compound, limiting their utility in aqueous systems .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-({2-amino-4-oxo-3H,7H-pyrrolo[2,3-d]pyrimidin-5-yl}methyl)isoindole-1,3-dione?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving:

  • Amine coupling : Reaction of 3-amino-2-cyanopyrrole derivatives with isoindole-1,3-dione precursors under reflux in methanol or ethanol, followed by crystallization (e.g., using ethanol-DMF mixtures) .
  • Cyclization : Heating with formic acid or ammonium acetate to form the pyrrolo[2,3-d]pyrimidine core, as demonstrated in analogous compounds .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol, DMF) for isolating pure products .

Q. How can the compound’s solubility and stability be optimized for in vitro assays?

  • Methodological Answer :

  • Solubility : Use polar aprotic solvents (e.g., DMSO or DMF) for initial stock solutions. For aqueous buffers, employ co-solvents like PEG-400 (<10% v/v) to prevent precipitation .
  • Stability : Conduct pH-dependent stability studies (pH 3–9) using HPLC to identify optimal storage conditions. Avoid prolonged exposure to light due to potential photodegradation of the isoindole moiety .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR (DMSO-d6 or CDCl3) to confirm regiochemistry of the pyrrolopyrimidine and isoindole moieties .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight and detect impurities (e.g., unreacted intermediates) .
  • X-ray Crystallography : For unambiguous structural confirmation, particularly to resolve ambiguities in tautomeric forms of the pyrrolopyrimidine ring .

Advanced Research Questions

Q. How can reaction yields be improved for the key cyclization step in the synthesis?

  • Methodological Answer :

  • Catalysis : Introduce catalytic p-toluenesulfonic acid (PTSA) or trimethylsilyl chloride to accelerate cyclization under milder conditions (e.g., 80°C vs. reflux) .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 2 hours vs. 8 hours) while maintaining yields >85%, as shown for analogous pyrrolo[2,3-d]pyrimidines .
  • Byproduct analysis : Use LC-MS to identify side products (e.g., dimerization) and adjust stoichiometry of reagents like ammonium acetate .

Q. How should conflicting spectral data (e.g., NMR shifts) be resolved during structural validation?

  • Methodological Answer :

  • Cross-validation : Compare experimental ¹H NMR shifts with DFT-calculated chemical shifts (B3LYP/6-31G* level) for tautomeric forms .
  • 2D NMR : Employ HSQC and HMBC to assign ambiguous proton-carbon correlations, particularly for overlapping signals in the aromatic region .
  • X-ray validation : Resolve discrepancies using single-crystal X-ray data, as demonstrated for related iodinated analogs .

Q. What strategies are effective for designing analogs with enhanced kinase inhibition?

  • Methodological Answer :

  • Structure-activity relationship (SAR) : Modify substituents on the isoindole ring (e.g., electron-withdrawing groups at the 5-position) to improve binding affinity, guided by docking studies (AutoDock Vina) .
  • Bioisosteric replacement : Replace the oxo group with thio or amino groups to alter hydrogen-bonding interactions, as seen in pyrimidine-based kinase inhibitors .
  • In vitro screening : Use a kinase panel (e.g., EGFR, VEGFR2) to prioritize analogs with IC50 values <100 nM .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({2-amino-4-oxo-3H,7H-pyrrolo[2,3-d]pyrimidin-5-yl}methyl)isoindole-1,3-dione
Reactant of Route 2
Reactant of Route 2
2-({2-amino-4-oxo-3H,7H-pyrrolo[2,3-d]pyrimidin-5-yl}methyl)isoindole-1,3-dione

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.